2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes an indolizine core, a thiophene ring, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyridine derivative.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Ethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction to attach the ethylphenyl group to the indolizine core.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
- 2-amino-N-(4-ethylphenyl)-3-(furan-2-carbonyl)indolizine-1-carboxamide
- 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)pyrrolizine-1-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its indolizine core, coupled with the thiophene and ethylphenyl groups, provides a distinct structural framework that can interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-2-14-8-10-15(11-9-14)24-22(27)18-16-6-3-4-12-25(16)20(19(18)23)21(26)17-7-5-13-28-17/h3-13H,2,23H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGRBHYIQJITCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.